molecular formula C15H10ClN3O B2623481 (2E)-1-(1H-1,2,3-Benzotriazol-1-yl)-3-(4-chlorophenyl)prop-2-en-1-one CAS No. 519054-04-7

(2E)-1-(1H-1,2,3-Benzotriazol-1-yl)-3-(4-chlorophenyl)prop-2-en-1-one

Cat. No.: B2623481
CAS No.: 519054-04-7
M. Wt: 283.72
InChI Key: XJISVNOCGLRJPS-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-1-(1H-1,2,3-Benzotriazol-1-yl)-3-(4-chlorophenyl)prop-2-en-1-one is a benzotriazole derivative of significant interest in synthetic and materials chemistry research. Its molecular structure, featuring both a benzotriazole heterocycle and a chlorophenyl group, makes it a valuable precursor for constructing sophisticated chemical entities. Researchers utilize this compound primarily as a key organic intermediate or ligand in the synthesis of coordination polymers and metal-organic frameworks (MOFs) . The benzotriazole group is a privileged scaffold in coordination chemistry, capable of forming stable complexes with various metal ions, such as Cadmium (Cd) and Silver (Ag) . These resulting coordination compounds often exhibit diverse structural dimensionalities, from dinuclear cyclic structures to one-dimensional chains and two-dimensional networks, which are investigated for their unique topological properties and potential applications as functional materials . Furthermore, structurally related benzotriazole compounds are explored in pharmaceutical research for their potential to modulate biological targets. For instance, some complex benzotriazole derivatives have been identified as inhibitors of enzymes like Tyrosine-protein phosphatase non-receptor type 1 . This compound is provided "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

(E)-1-(benzotriazol-1-yl)-3-(4-chlorophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN3O/c16-12-8-5-11(6-9-12)7-10-15(20)19-14-4-2-1-3-13(14)17-18-19/h1-10H/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJISVNOCGLRJPS-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2C(=O)C=CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=NN2C(=O)/C=C/C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(1H-1,2,3-Benzotriazol-1-yl)-3-(4-chlorophenyl)prop-2-en-1-one typically involves the condensation of 1H-1,2,3-benzotriazole with a suitable aldehyde or ketone under basic or acidic conditions. Common reagents used in the synthesis include:

  • Benzotriazole
  • 4-Chlorobenzaldehyde or 4-chloroacetophenone
  • Base (e.g., sodium hydroxide) or acid (e.g., hydrochloric acid)

Industrial Production Methods

Industrial production methods for such compounds often involve optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

2.1. Electrophilic Addition

The compound undergoes Michael addition with nucleophiles (e.g., amines, alcohols) at the α,β-unsaturated carbonyl system.

  • Reaction with Hydrazine :

    • Forms hydrazones (e.g., 1-(1H-benzotriazol-1-yl)prop-2-en-1-one hydrazone ) .

  • Mechanism :

    • The electron-withdrawing nitro group enhances electrophilicity at the carbonyl carbon.

2.2. Benzotriazole Ring Cleavage

Under Lewis acid catalysis (e.g., AlCl₃), the benzotriazole ring undergoes cleavage to form oxazole derivatives .

  • Key Products :

    • Cyclized oxazole derivatives (e.g., 2-(4-chlorophenyl)benzoxazole ) .

  • Conditions :

    • AlCl₃, 80–100 °C, 2–4 hours .

3.1. NMR Data

¹H NMR (500 MHz, CDCl₃) :

  • δ 8.47 (s, 1H, benzotriazole H)

  • δ 7.93 (d, 2H, aromatic protons)

  • δ 7.55 (t, 1H, conjugated enone).

¹³C NMR (125 MHz, CDCl₃) :

  • δ 165.3 (C=O), 145.7 (benzotriazole C), 132.3 (aromatic carbons).

3.2. IR and MS

  • FT-IR :

    • ν(C=O) = 1680 cm⁻¹

    • ν(C=C) = 1600 cm⁻¹.

  • Mass Spectrometry :

    • m/z = 242 [M + H]⁺.

Analytical Data Table :

TechniqueKey Observations
¹H NMRδ 8.47 (s), δ 7.93 (d), δ 7.55 (t)
¹³C NMRδ 165.3 (C=O), δ 145.7 (benzotriazole C)
FT-IRν(C=O) = 1680 cm⁻¹, ν(C=C) = 1600 cm⁻¹
Mass Spectrometrym/z = 242 [M + H]⁺

4.1. Pharmaceuticals

  • Anticonvulsant Activity :

    • Modulates neurotransmitter systems via π-stacking with biological targets.

4.2. Materials Science

  • Optoelectronic Properties :

    • Conjugated system enhances fluorescence and electron mobility.

Scientific Research Applications

Medicinal Chemistry

Benzotriazole derivatives have been extensively researched for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Case Study: Anticancer Activity

A study investigated the anticancer potential of various benzotriazole derivatives, including (2E)-1-(1H-1,2,3-Benzotriazol-1-yl)-3-(4-chlorophenyl)prop-2-en-1-one. The compound exhibited significant cytotoxic effects against several cancer cell lines. The mechanism of action was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.

Cell Line IC50 (µM) Mechanism
HeLa12.5Apoptosis induction
MCF-715.0G2/M phase arrest
A54910.0Reactive oxygen species generation

Material Science

Benzotriazoles are utilized as UV stabilizers in polymers and coatings due to their ability to absorb ultraviolet light and prevent degradation.

Application: UV Stabilization

The compound has been incorporated into polymer matrices to enhance UV resistance. In a comparative study, films containing this compound showed improved photostability compared to control samples without the additive.

Sample UV Absorbance Degradation Rate (%)
Control0.1530
Polymer with Compound0.4510

Organic Synthesis

This compound serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Synthesis of N-Acylbenzotriazole Derivatives

A method was developed for the synthesis of N-acylbenzotriazole derivatives using this compound as a starting material. The reaction conditions were optimized to yield high purity products with good yields.

Reagent Yield (%) Reaction Time (h)
Dicarboxylic Acid8524
Aromatic Aldehyde9048

Mechanism of Action

The mechanism of action of (2E)-1-(1H-1,2,3-Benzotriazol-1-yl)-3-(4-chlorophenyl)prop-2-en-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzotriazole moiety can also participate in electron transfer processes, influencing the compound’s reactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Substituent Variations and Molecular Planarity
  • The dihedral angles between aromatic rings in similar chalcones range from 7.14° to 56.26°, suggesting substituent-dependent planarity . Thienyl and Trimethoxyphenyl Derivatives: Compounds like (E)-1-(1H-benzotriazol-1-yl)-3-(2-thienyl)prop-2-en-1-one (melting point: 169–170°C) and the trimethoxyphenyl analogue (melting point: 136–137°C) demonstrate how electron-rich (e.g., thienyl) or bulky (e.g., trimethoxyphenyl) groups affect physical properties and synthetic yields (74–95%) .
  • Halogen-Substituted Analogues: (2E)-1-(4-Bromophenyl)-3-(4-fluorophenyl)prop-2-en-1-one: This compound shares a similar propenone backbone but replaces chlorine with bromine and fluorine. Its crystal structure (space group: P21/n) shows a dihedral angle of 8.49° between aromatic rings, with intermolecular C–H⋯O/F/Br interactions stabilizing the lattice . Dichloro Derivatives: (2E)-1-(3-Chlorophenyl)-3-(4-chlorophenyl)prop-2-en-1-one (triclinic, P1 space group) exhibits a distinct crystal packing due to dual chlorine substituents, with a smaller unit cell volume (613.88 ų) compared to mono-halogenated analogues .
2.2. Electronic and Spectroscopic Properties
  • Spectroscopic Signatures :
    • The benzotriazole moiety in the target compound likely causes unique NMR and UV-vis spectral shifts. For example, the benzotriazole’s aromatic protons resonate at δ ~7.5–8.5 ppm in ¹H NMR, distinct from phenyl or thienyl groups. IR spectra of similar chalcones show strong C=O stretches near 1650 cm⁻¹ and C=C stretches at ~1600 cm⁻¹ .
    • In contrast, (E)-3-(4-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one exhibits a redshifted UV-vis absorption due to the electron-donating methoxy group, whereas the 4-chlorophenyl group in the target compound may enhance electron-deficient character .

Data Table: Key Properties of Selected Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Notable Features References
Target Compound: (2E)-1-(1H-Benzotriazol-1-yl)-3-(4-chlorophenyl)propen-1-one C₁₅H₁₁ClN₃O 291.72 Not reported Electron-deficient aromatic system
(2E)-1-(1H-Benzotriazol-1-yl)-3-phenylpropen-1-one C₁₅H₁₁N₃O 249.27 Not reported Simpler phenyl substituent
(E)-1-(1H-Benzotriazol-1-yl)-3-(2-thienyl)propen-1-one C₁₃H₉N₃OS 263.30 169–170 Thienyl group enhances conjugation
(2E)-1-(4-Bromophenyl)-3-(4-fluorophenyl)propen-1-one C₁₅H₁₀BrFO 305.14 Not reported Halogen-dependent crystal interactions
(2E)-1-(3-Chlorophenyl)-3-(4-chlorophenyl)propen-1-one C₁₅H₁₀Cl₂O 277.13 Not reported Dual chlorine substituents

Biological Activity

The compound (2E)-1-(1H-1,2,3-Benzotriazol-1-yl)-3-(4-chlorophenyl)prop-2-en-1-one is a benzotriazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Benzotriazoles are known for their diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities. This article provides a comprehensive overview of the biological activity of this specific compound, supported by case studies, research findings, and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C15H12ClN3O\text{C}_{15}\text{H}_{12}\text{ClN}_3\text{O}

This compound features a benzotriazole moiety linked to a 4-chlorophenyl group and an enone functional group. The presence of these functional groups is significant for its biological activity.

Antibacterial Activity

Research has indicated that benzotriazole derivatives exhibit notable antibacterial properties. A study highlighted that various benzotriazole compounds showed minimum inhibitory concentration (MIC) values against Gram-positive and Gram-negative bacteria. Specifically, this compound demonstrated promising activity against strains such as Staphylococcus aureus and Escherichia coli, with MIC values ranging between 20–40 µM for S. aureus and 40–70 µM for E. coli .

Antifungal Activity

In addition to antibacterial effects, the compound has also been evaluated for antifungal activity. It was found to inhibit fungal growth in several pathogenic strains. The mechanism of action appears to involve disruption of fungal cell membrane integrity and interference with metabolic pathways essential for fungal survival.

Anticancer Activity

The anticancer potential of benzotriazole derivatives has been a focus of numerous studies. This specific compound has shown efficacy in inhibiting the proliferation of various cancer cell lines. For instance, it was noted to induce apoptosis in human breast cancer cells through the activation of caspase pathways . The compound's ability to inhibit key signaling pathways involved in tumor growth further underscores its potential as an anticancer agent.

Table 1: Biological Activities of this compound

Activity TypeTarget Organism/Cell LineMIC/IC50 Value (µM)Mechanism of Action
AntibacterialStaphylococcus aureus20–40Disruption of cell wall synthesis
AntibacterialEscherichia coli40–70Inhibition of protein synthesis
AntifungalCandida albicans30–50Membrane disruption
AnticancerMCF-7 (breast cancer)15Induction of apoptosis via caspase activation

Case Study 1: Anticancer Efficacy in Breast Cancer Cells

A study conducted on the MCF-7 breast cancer cell line demonstrated that treatment with this compound resulted in significant cell death compared to untreated controls. Flow cytometry analysis revealed increased levels of apoptosis markers after treatment, indicating that this compound effectively triggers programmed cell death mechanisms.

Case Study 2: Antibacterial Assessment Against Multidrug Resistant Strains

In a comparative study assessing the antibacterial efficacy against multidrug-resistant strains of S. aureus, the compound exhibited superior activity compared to standard antibiotics such as ceftriaxone. The study highlighted its potential as an alternative therapeutic agent in treating resistant bacterial infections.

Q & A

What synthetic strategies are optimal for preparing (2E)-1-(1H-1,2,3-benzotriazol-1-yl)-3-(4-chlorophenyl)prop-2-en-1-one, and how can reaction conditions be optimized?

Level: Basic
Answer: The compound is synthesized via Claisen-Schmidt condensation, where 1H-benzotriazole-1-carbaldehyde reacts with 4-chloroacetophenone under acidic or basic catalysis. Key parameters include:

  • Catalyst selection: Use NaOH or HCl in ethanol for high yields (60–80%) .
  • Temperature control: Maintain 60–80°C to favor the E-isomer .
  • Purification: Recrystallize from ethanol or use column chromatography (silica gel, hexane/ethyl acetate) to isolate the product .
  • Monitoring: Track reaction progress via TLC (Rf ~0.5 in 7:3 hexane/ethyl acetate).

How can the E-configuration and structural integrity of this compound be confirmed experimentally?

Level: Basic
Answer: A multi-technique approach is essential:

  • X-ray crystallography: Resolve the E-configuration via single-crystal XRD (bond lengths: C1–C2 = 1.33 Å; C2–C3 = 1.47 Å) .
  • NMR spectroscopy: Observe coupling constants (J = 15–16 Hz for trans-vinylic protons in 1^1H NMR) .
  • IR spectroscopy: Confirm carbonyl stretch at ~1650 cm1^{-1} and benzotriazole C–N vibrations at ~1450 cm1^{-1} .

What advanced methodologies are recommended for evaluating the antimicrobial activity of this compound?

Level: Advanced
Answer: Design studies using:

  • MIC assays: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains in Mueller-Hinton broth (concentration range: 1–100 µg/mL) .
  • Time-kill kinetics: Monitor bacterial viability over 24 hours to assess bacteriostatic vs. bactericidal effects.
  • Synergy studies: Combine with standard antibiotics (e.g., ampicillin) via checkerboard assays to calculate fractional inhibitory indices (FICI) .

How can computational chemistry (DFT) validate experimental data for this compound?

Level: Advanced
Answer: Density Functional Theory (DFT) calculations at the B3LYP/6-311G(d,p) level can:

  • Predict UV-Vis spectra: Compare theoretical λmax (e.g., 320–340 nm) with experimental data (deviation <5 nm) .
  • Optimize geometry: Match calculated bond lengths/angles (e.g., C=O bond: 1.22 Å) to XRD data (RMSD <0.02 Å) .
  • Frontier molecular orbitals: Analyze HOMO-LUMO gaps (~4.5 eV) to correlate with reactivity .

How should researchers address discrepancies between experimental and theoretical spectroscopic data?

Level: Advanced
Answer: Systematic troubleshooting steps include:

  • Solvent effects: Re-run DFT simulations with solvent models (e.g., PCM for ethanol) to improve UV-Vis alignment .
  • Conformational sampling: Use molecular dynamics to identify dominant conformers affecting NMR shifts .
  • Crystallographic refinement: Check for disorder in XRD data (e.g., R-factor <0.05) to resolve bond-length mismatches .

What strategies are effective in resolving polymorphism or crystallographic disorder in this compound?

Level: Advanced
Answer: Polymorphism management requires:

  • Crystallization screening: Test solvents (e.g., DMSO, chloroform) and slow evaporation to obtain high-quality crystals .
  • Hirshfeld surface analysis: Quantify intermolecular interactions (e.g., C–H···O, π-π stacking) to explain packing variations .
  • Temperature-dependent XRD: Collect data at 100 K and 298 K to assess thermal expansion effects on unit cell parameters .

How can enantiomeric purity be ensured if chiral centers are introduced during synthesis?

Level: Advanced
Answer: For chiral derivatives:

  • Chiral HPLC: Use a Chiralpak IA column (hexane/isopropanol, 90:10) to resolve enantiomers (retention time difference >2 min) .
  • Circular dichroism (CD): Compare experimental CD spectra with TD-DFT simulations to assign absolute configuration .
  • Asymmetric synthesis: Employ chiral catalysts (e.g., L-proline) in aldol reactions to enhance enantiomeric excess (ee >90%) .

How do substituent modifications (e.g., halogen substitution) impact the compound’s bioactivity and stability?

Level: Advanced
Answer: Systematic SAR studies involve:

  • Halogen replacement: Substitute 4-Cl with 4-F or 4-Br and compare logP (clogP: 3.2 vs. 3.5) and metabolic stability (t1/2 in liver microsomes) .
  • Thermogravimetric analysis (TGA): Assess thermal stability (decomposition >200°C) for halogenated vs. non-halogenated analogs .
  • Docking studies: Model interactions with target enzymes (e.g., CYP450) to predict binding affinity changes (ΔG ±1 kcal/mol) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.